3,5-Dimethoxytoluene

Beschreibung

Nomenclature and Chemical Classification of 3,5-Dimethoxytoluene

IUPAC Naming Conventions

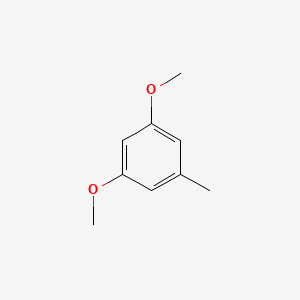

The compound with the chemical formula C₉H₁₂O₂ is systematically named 1,3-dimethoxy-5-methylbenzene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. pjsir.org This name precisely describes the structure: a benzene ring substituted with two methoxy groups (-OCH₃) at positions 1 and 3, and a methyl group (-CH₃) at position 5.

Common Synonyms and Abbreviations (e.g., DMT, Orcinol Dimethyl Ether)

In scientific literature and commercial contexts, this compound is frequently referred to by several synonyms. The most common of these is Orcinol dimethyl ether , which highlights its derivation from orcinol. researchgate.netwikipedia.orgorgsyn.org Other synonyms include 5-methylresorcinol dimethyl ether, 1,3-dimethoxy-5-methyl-benzene, and simply 3,5-DMT. The abbreviation DMT is also used, though it can be ambiguous due to its use for other chemical compounds.

Classification within Methoxybenzenes and Toluene Derivatives

From a classification standpoint, this compound belongs to two principal classes of organic compounds. As a derivative of toluene bearing two methoxy groups, it is classified as a methoxybenzene . It is also categorized as a toluene derivative , specifically a dimethoxytoluene. medchemexpress.com Its structure as a methylated phenolic derivative is also noted. orgsyn.org

Historical Context of this compound Discovery and Initial Characterization

Significance and Research Gaps Pertaining to this compound

The primary significance of this compound in academic research lies in its role as a key volatile organic compound responsible for the characteristic "tea scent" of many modern rose varieties, particularly those of Chinese origin. researchgate.netnii.ac.jpresearchgate.net Extensive research has elucidated its biosynthetic pathway in roses. It is synthesized from orcinol through two successive methylation steps catalyzed by the enzymes orcinol O-methyltransferase 1 (OOMT1) and orcinol O-methyltransferase 2 (OOMT2). wikipedia.orgresearchgate.netncats.io The evolution of the OOMT1 gene in Chinese roses is considered a critical step in the development of this unique fragrance profile. alkalisci.com

Beyond its role in fragrance, research has indicated other potential biological activities. Studies have shown that this compound exhibits fumigant toxicity against certain insect pests, such as Lasioderma serricorne and Liposcelis bostrychophila, suggesting its potential as a pest attractant or repellent. orgsyn.orgnii.ac.jp It is also used as a precursor in the synthesis of other more complex molecules, such as 3,5-dimethoxybenzoic acid and 2-methoxy-6-methyl-1,4-benzoquinone. researchgate.net

Despite this knowledge, significant research gaps remain. The biological activities of this compound are not fully explored. While its toxicity to certain insects is known, its broader ecological role and potential applications in pest management are yet to be thoroughly investigated. Furthermore, the exploration of its potential pharmacological or other bioactive properties is an area ripe for further study. The presence and biosynthesis of this compound in plant species other than roses are also not well-documented.

Scope and Objectives of the Research Compendium

This research compendium aims to provide a focused and scientifically accurate overview of the chemical compound this compound based on existing academic literature. The primary objectives are:

To clearly define the nomenclature and chemical classification of this compound.

To summarize the available information on its historical synthesis and characterization.

To detail its established significance in the field of plant biochemistry, particularly in the context of floral scent.

To identify and highlight the existing gaps in the scientific understanding of this compound, suggesting potential avenues for future research.

This article will strictly adhere to the outlined topics, presenting detailed research findings and relevant data in a clear and professional manner.

| Chemical Identifier | Value |

| IUPAC Name | 1,3-dimethoxy-5-methylbenzene pjsir.org |

| Common Synonyms | Orcinol dimethyl ether, 3,5-DMT researchgate.net |

| CAS Number | 4179-19-5 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

Eigenschaften

IUPAC Name |

1,3-dimethoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-4-8(10-2)6-9(5-7)11-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZBLVRXRWHLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063339 | |

| Record name | 3,5-Dimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4179-19-5 | |

| Record name | 3,5-Dimethoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4179-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004179195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxytoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dimethoxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Natural Occurrence of 3,5-dimethoxytoluene

Elucidation of Biosynthetic Pathways

The formation of 3,5-Dimethoxytoluene is a multi-step enzymatic process. The primary pathway involves the methylation of a precursor molecule, orcinol (3,5-dihydroxytoluene). nih.govuniv-st-etienne.frresearchgate.net

The key enzymes responsible for the synthesis of this compound are orcinol O-methyltransferases (OOMTs). pnas.orgresearchgate.netnih.govresearchgate.netoup.comnih.gov These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of the orcinol substrate. nih.gov

Research has identified two closely related OMTs, designated OOMT1 and OOMT2, that are involved in a sequential two-step methylation process. mdpi.compnas.orgnih.govresearchgate.net

First Methylation: OOMT1 preferentially catalyzes the methylation of orcinol to form the intermediate, 3-methoxy-5-hydroxytoluene (orcinol monomethyl ether). pnas.orgnih.govresearchgate.net

Second Methylation: OOMT2 then acts on 3-methoxy-5-hydroxytoluene to produce the final product, this compound. pnas.orgnih.govresearchgate.net

While both enzymes can act on both substrates, their substrate specificities favor this sequential reaction. pnas.orgresearchgate.net The expression of the genes encoding these OOMTs is often specific to certain plant tissues, such as the petals of roses, and correlates with the emission of this compound. nih.govresearchgate.net The presence of both OOMT1 and OOMT2 genes appears to be restricted to Chinese rose species, explaining the absence of this compound in many European varieties. pnas.org It is proposed that the OOMT1 gene evolved from an OOMT2-like gene, and this evolutionary step was critical for the development of the characteristic "tea scent" in Chinese roses. pnas.orgresearchgate.net

Enzymes in this compound Biosynthesis

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| Orcinol O-methyltransferase 1 (OOMT1) | Orcinol (3,5-dihydroxytoluene) | 3-methoxy-5-hydroxytoluene | pnas.orgnih.govresearchgate.net |

| Orcinol O-methyltransferase 2 (OOMT2) | 3-methoxy-5-hydroxytoluene | This compound | pnas.orgnih.govresearchgate.net |

Role of O-Methyltransferases (OMTs) in this compound Formation

Orcinol as a Precursor Molecule

The biosynthetic pathway for this compound begins with the precursor molecule orcinol (3,5-dihydroxytoluene). alkalisci.comnih.govresearchgate.net While the complete synthesis of orcinol in plants is not fully understood, it is believed to originate from the polyketide pathway. oup.com In Rhododendron dauricum, an enzyme named orcinol synthase (ORS), which belongs to the type III polyketide synthases, is responsible for producing orcinol. oup.com This molecule then serves as the substrate for subsequent methylation steps. nih.govoup.com

Enzymatic Methylation Steps

The conversion of orcinol to this compound involves two sequential methylation reactions, each catalyzed by specific enzymes. pnas.orgnih.govpnas.org These reactions are catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from a donor molecule, typically S-adenosylmethionine, to the hydroxyl groups of the orcinol molecule. nii.ac.jp The first methylation step converts orcinol to 3-methoxy-5-hydroxytoluene (MHT). researchgate.netnii.ac.jp The second methylation step then converts MHT to the final product, this compound. researchgate.netnii.ac.jp

Characterization of Specific OMTs (e.g., Orcinol O-Methyltransferases - OOMT1 and OOMT2)

Research has identified two key enzymes responsible for the methylation steps in this compound biosynthesis in roses: Orcinol O-methyltransferase 1 (OOMT1) and Orcinol O-methyltransferase 2 (OOMT2). nih.govnih.govresearchgate.net These two enzymes are encoded by closely related genes and share a high degree of similarity at the amino acid level, over 96.5%. nii.ac.jpmdpi.com

Despite their similarity, OOMT1 and OOMT2 exhibit different substrate specificities that allow them to act sequentially in the biosynthetic pathway. pnas.orgpnas.org OOMT1 preferentially catalyzes the first methylation step, the conversion of orcinol to MHT. researchgate.netnii.ac.jp Conversely, OOMT2 is more efficient at catalyzing the second methylation, converting MHT to this compound. researchgate.netnii.ac.jp This difference in substrate preference is largely attributed to a single amino acid polymorphism within the substrate-binding site of the enzymes. pnas.orgnii.ac.jp Specifically, a tyrosine residue at position 127 in OOMT1 versus a phenylalanine residue at position 126 in OOMT2 is responsible for the differing specificities. nii.ac.jp

Table 1: Substrate Specificity of Rose OOMT1 and OOMT2

| Enzyme | Preferred Substrate | Product | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| OOMT1 | Orcinol | 3-methoxy-5-hydroxytoluene (MHT) | Higher for orcinol than OOMT2 nih.gov |

| OOMT2 | 3-methoxy-5-hydroxytoluene (MHT) | This compound (DMT) | ~5-fold higher for MHT than OOMT1 nih.gov |

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic and molecular level, with gene expression playing a crucial role.

Gene Expression Analysis (e.g., in rose petals)

Studies in roses have shown that the expression of OOMT genes is highly specific to certain tissues and developmental stages. OOMT transcripts are found to be strongly expressed in the petals of DMT-producing rose varieties, particularly in the adaxial epidermal cells, which are responsible for scent emission. nih.govoup.com The peak levels of OOMT1 and OOMT2 transcripts in rose flowers coincide with the highest OMT enzyme activity and the maximum emission of this compound. nih.gov Interestingly, some non-DMT-producing European rose species possess OOMT-like gene sequences, but these genes are not expressed, leading to a lack of OOMT protein and enzyme activity. nih.govoup.com This suggests that the up-regulation of OOMT gene expression was a critical event in the evolution of this scent profile in Chinese roses. pnas.orgnih.gov In a comparative study, the rose cultivar 'Golden Gate', which produces high levels of DMT, had five-fold higher OMT enzymatic activity than the 'Fragrant Cloud' cultivar, which emits almost none, despite both having similar levels of OOMT transcripts, indicating post-transcriptional regulation. nih.gov

Transcriptional Regulation and Related MYB Genes

The expression of genes involved in secondary metabolite biosynthesis, including those for floral scents, is often controlled by transcription factors. The R2R3-MYB family of transcription factors is known to regulate the phenylpropanoid pathway, from which many scent compounds are derived. semanticscholar.org In roses, the expression of RcOOMT1 and RcOOMT2 has been studied in relation to MYB transcription factors. semanticscholar.org For instance, the gene RcMYB114a was found to be co-expressed with genes in the phenylpropanoid pathway, although its expression trend was opposite to that of RcOOMT1 and RcOOMT2 during certain stages of petal development, suggesting a complex regulatory network. semanticscholar.org While direct regulation of OOMT transcription by a specific MYB factor has not been definitively established, the correlation in expression patterns points to the involvement of MYB transcription factors in orchestrating the biosynthesis of this compound. semanticscholar.orgmdpi.com

Synthetic Methodologies for 3,5-dimethoxytoluene and Its Derivatives

Classical Synthetic Routes to 3,5-Dimethoxytoluene

A primary and well-established method for preparing this compound is through the dimethylation of orcinol (3,5-dihydroxytoluene). chemicalbook.com This reaction typically involves the use of a methylating agent in the presence of a base. One common procedure utilizes dimethyl sulfate as the methyl source and potassium carbonate as the base in a suitable solvent like acetonitrile. chemicalbook.com The reaction mixture is heated under reflux to drive the reaction to completion. Following the reaction, an aqueous workup and extraction, the crude product is purified, often by column chromatography, to yield pure this compound. chemicalbook.com This method is effective, providing high yields of the desired product. chemicalbook.com In biological systems, the biosynthesis from orcinol occurs via two sequential methylation steps catalyzed by O-methyltransferase (OMT) enzymes. researchgate.net

| Reagents | Conditions | Yield | Reference |

| Orcinol, Dimethyl sulfate, Potassium carbonate | Acetonitrile, Reflux for 2.5 hours | 82% | chemicalbook.com |

This table outlines a specific example of the synthesis of this compound from Orcinol.

While this compound itself is a target molecule, it also serves as a substrate for further functionalization through alkylation and arylation reactions. The electron-rich nature of the aromatic ring, activated by the two methoxy groups, facilitates electrophilic substitution.

Friedel-Crafts Alkylation: Tandem catalytic systems can be employed for reactions such as the Friedel-Crafts alkylation of toluene using olefins generated in situ. rsc.org Similar principles can be applied to other electron-rich aromatics like this compound. For instance, a highly regioselective Friedel-Crafts alkylation has been developed for the structurally similar 3,5-dimethoxyaniline, reacting it with various aldehydes in the presence of trifluoroacetic acid and triethylsilane as a reducing agent. researchgate.net This highlights a pathway for introducing alkyl substituents onto the aromatic ring of related compounds.

Direct Arylation: Modern cross-coupling methods allow for the direct arylation of C-H bonds. Rhodium-catalyzed direct arylation has proven effective for a range of heterocycles with aryl bromides. nih.gov This type of C-H activation methodology represents a powerful tool for creating C-C bonds and could be applied to substrates like this compound to synthesize complex biaryl structures. nih.gov

Synthesis from Orcinol

Advanced Synthetic Strategies for this compound

An advanced strategy for creating derivatives involves the generation of a highly reactive intermediate, 3,5-dimethoxybenzyllithium. This organometallic species is prepared via the reductive lithiation of 3,5-dimethoxybenzyl methyl ether. researchgate.net The reaction is effectively carried out using lithium wire and a catalytic amount of naphthalene in tetrahydrofuran (THF) at low temperatures. researchgate.net The resulting 3,5-dimethoxybenzyllithium is a versatile intermediate that can be trapped by a variety of electrophiles to produce a range of 5-substituted resorcinol derivatives (after demethylation). researchgate.net This method avoids direct manipulation of the toluene methyl group and instead functionalizes it through a benzyl-lithium species. researchgate.net

| Entry | Electrophile (EX) | Product | Yield (%) |

| 1 | H₂O | This compound | 95 |

| 2 | D₂O | 3,5-Dimethoxy-α-deuterotoluene | 92 (D-incorp.) |

| 3 | CH₃(CH₂)₅Br | 1-(3,5-Dimethoxyphenyl)heptane | 82 |

| 4 | ICH₂(CH₂)₂OTHP | 4-(3,5-Dimethoxyphenyl)butyl-THP ether | 70 |

| 5 | Benzaldehyde | 1-(3,5-Dimethoxyphenyl)-2-phenylethanol | 68 |

This table presents selected results from trapping the 3,5-dimethoxybenzyllithium intermediate with various electrophiles, adapted from F. Epifano et al. researchgate.net

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. One such approach involves replacing traditional hazardous reagents like dimethyl sulfate with greener alternatives. Dimethyl carbonate (DMC) has emerged as a viable, non-toxic methylating agent. For example, a microwave-assisted synthesis for a related isomer, 2,3-dimethoxytoluene, uses DMC with cesium carbonate as a base, achieving high yields efficiently. This microwave-assisted protocol, which enhances reaction rates and reduces energy consumption, could be adapted for the synthesis of this compound from orcinol. Furthermore, the enzymatic synthesis found in nature, using O-methyltransferases, represents the ideal green route, operating under mild, aqueous conditions. nih.govresearchgate.net

Reductive Lithiation Approaches for 3,5-Dimethoxybenzyllithium Intermediates

Synthesis of Key this compound Derivatives

This compound is a valuable starting material for the synthesis of several important derivatives.

3,5-Dimethoxybenzoic Acid: This derivative can be synthesized through the oxidation of the methyl group of this compound. scientificlabs.ie

2-Methoxy-6-methyl-1,4-benzoquinone: This compound is obtained by the catalytic oxidation of this compound using hydrogen peroxide and a methyltrioxorhenium catalyst in dimethyl carbonate. scientificlabs.ie

Substituted Phenylpropenes: this compound has been used as a precursor in the multi-step synthesis of complex molecules like methyl 2,3,5-tribenzyloxy-4-chlorobenzoate, a key intermediate for preparing chlorinated 2,3,5-trihydroxyphenylprop-1-ene derivatives. rsc.org

Oxidation Products (e.g., 3,5-dimethoxybenzoic acid, 2-methoxy-6-methyl-1,4-benzoquinone)

The oxidation of this compound can yield different products depending on the reagents and conditions employed. The methyl group can be oxidized to a carboxylic acid, or the aromatic ring can be oxidized to a benzoquinone.

3,5-Dimethoxybenzoic Acid: The synthesis of 3,5-dimethoxybenzoic acid from this compound can be achieved through oxidation. scientificlabs.ie One method involves aerobic oxidation using metal/bromide catalysts. Another approach utilizes the methylation of 3,5-dihydroxybenzoic acid with dimethyl sulfate in the presence of a base like potassium carbonate. chemicalbook.com The resulting 3,5-dimethoxybenzoic acid is a valuable intermediate in organic synthesis.

2-Methoxy-6-methyl-1,4-benzoquinone: A notable oxidation product of this compound is 2-methoxy-6-methyl-1,4-benzoquinone. This conversion can be accomplished through catalytic oxidation using hydrogen peroxide (H₂O₂) in the presence of methyltrioxorhenium (CH₃ReO₃) in dimethyl carbonate (DMC). scientificlabs.ie This benzoquinone derivative is a significant building block in the synthesis of various biologically active compounds.

Bromination Studies and Selectivity

The bromination of this compound has been extensively studied to understand the factors governing the position of bromine substitution on the aromatic ring and the benzylic position. gla.ac.ukgla.ac.uk

Aryl Bromination of this compound

Aryl bromination of this compound involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. gla.ac.ukgla.ac.uk The two methoxy groups strongly activate the ring towards electrophilic substitution, primarily directing the incoming electrophile to the ortho and para positions (C2, C4, and C6). The use of reagents like N-bromosuccinimide (NBS) in a polar solvent such as dimethylformamide (DMF) has been shown to be a mild and selective method for the monobromination of reactive aromatic compounds like this compound. gla.ac.uk Studies have found that reacting this compound with one equivalent of NBS in DMF can yield the 2-bromo derivative with considerable selectivity. gla.ac.uk Using two mole equivalents of NBS leads almost exclusively to the 2,6-dibromo derivative. gla.ac.uk

Benzylic Bromination vs. Aromatic Bromination

A key aspect of the bromination of this compound is the competition between substitution on the aromatic ring (aryl bromination) and substitution on the methyl group (benzylic bromination). gla.ac.ukgla.ac.uk Research has shown that under certain conditions, aryl bromination is heavily favored over benzylic bromination. For instance, the reaction of this compound with NBS in the presence of azobisisobutyronitrile (AIBN), a radical initiator, surprisingly resulted in a mixture of 2-bromo-3,5-dimethoxy-toluene and 2,6-dibromo-3,5-dimethoxy-toluene, rather than the expected benzylic bromination product, 3,5-dimethoxybenzyl bromide. sioc-journal.cn This outcome is attributed to the high electron density of the carbon atoms in the benzene ring, making them more susceptible to attack by the bromine radical. sioc-journal.cn In contrast, a similar reaction with 3,5-diacetoxytoluene yielded the benzylic bromide, highlighting the influence of the substituents on the reaction pathway. sioc-journal.cn

Factors Influencing Selectivity (e.g., steric hindrance, kinetic vs. thermodynamic control)

Several factors influence the selectivity of bromination on this compound and related anisoles. gla.ac.ukgla.ac.uk

Steric Hindrance: Steric hindrance from the methoxy groups can inhibit bromination at the positions ortho to them. gla.ac.ukgla.ac.uk This effect plays a significant role in directing the substitution to the less hindered positions.

Kinetic vs. Thermodynamic Control: The reaction conditions and the reactivity of the substrate determine whether the product distribution is under kinetic or thermodynamic control. gla.ac.ukgla.ac.uk This means that the initial product formed (kinetic product) may not be the most stable product (thermodynamic product), and the reaction outcome can be manipulated by controlling factors like temperature and reaction time.

Electronic Effects: The electron-donating nature of the methoxy groups significantly activates the aromatic ring, making it highly reactive towards electrophiles. nsf.gov However, the interplay between electronic and steric effects ultimately dictates the regioselectivity of the bromination. nsf.gov

Preparation of Functionalized this compound Derivatives for Further Synthesis

Functionalized derivatives of this compound are valuable intermediates for the synthesis of more complex molecules, including natural products and pharmacologically active compounds. researchgate.netresearchgate.net For example, this compound has been coupled with formylbenzoquinone in the synthesis of functionalized phenanthrene derivatives. researchgate.net

Furthermore, the generation of 3,5-dimethoxybenzyllithium through the reductive lithiation of 3,5-dimethoxybenzyl methyl ether provides a versatile nucleophilic intermediate. researchgate.net This organolithium compound can be reacted with a wide range of electrophiles, such as aldehydes and alkyl halides, to introduce various substituents at the benzylic position. researchgate.net This methodology offers a practical route to 5-substituted resorcinols, which are important precursors for cannabinoids and other biologically significant molecules. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 3,5-dimethoxytoluene

Electrophilic Aromatic Substitution Reactions

The benzene ring of 3,5-Dimethoxytoluene is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (-OCH₃) groups. These groups are strongly activating and direct incoming electrophiles to the ortho and para positions relative to themselves. In this compound, the positions ortho to both methoxy groups (positions 2 and 6) and the position para to one and ortho to the other (position 4) are highly electron-rich and thus susceptible to electrophilic attack.

The halogenation of this compound proceeds readily due to the activated nature of the aromatic ring. Bromination, in particular, has been studied to understand the regioselectivity of the reaction.

Research Findings: Studies on the bromination of this compound have shown that the reaction is highly selective. gla.ac.uk The two methoxy groups strongly direct the incoming bromine electrophile to the activated positions. Treatment with reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) can lead to mono- or di-substituted products depending on the reaction conditions. gla.ac.uksioc-journal.cn

For instance, when this compound is treated with NBS in the presence of a radical initiator like azobisisobutyronitrile (AIBN), substitution occurs on the aromatic ring rather than the methyl group, which is contrary to typical benzylic bromination. sioc-journal.cnresearchgate.net This highlights the powerful activating effect of the methoxy groups, favoring electrophilic aromatic substitution over radical side-chain halogenation. The reaction yields a mixture of 2-bromo-3,5-dimethoxytoluene and 2,6-dibromo-3,5-dimethoxytoluene. sioc-journal.cnresearchgate.net

Electrochemical methods have also been employed for the clean bromination of electron-rich arenes like this compound, achieving an 83% yield of the brominated product. nih.gov The primary products of bromination are typically the 2-bromo, 4-bromo, and 2,6-dibromo derivatives. gla.ac.ukrsc.org By carefully controlling the conditions, it is possible to selectively obtain each of these aryl-brominated derivatives in good yields. gla.ac.uk

The mechanism follows the general pathway for electrophilic aromatic substitution, where the electrophile (Br⁺) attacks the electron-rich ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. gla.ac.uk Subsequent loss of a proton restores aromaticity and yields the brominated product. gla.ac.uk The stability of the arenium ion is enhanced by the electron-donating methoxy groups, facilitating the reaction.

| Reagent | Product(s) | Key Observation | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) / AIBN | 2-Bromo-3,5-dimethoxytoluene, 2,6-Dibromo-3,5-dimethoxytoluene | Ring bromination is favored over side-chain bromination. | sioc-journal.cnresearchgate.net |

| Electrochemical Bromination | Brominated this compound | Achieved a high yield of 83%. | nih.gov |

| Bromine (Br₂) | 2-Bromo, 4-Bromo, and 2,6-Dibromo derivatives | Product distribution is condition-dependent. | gla.ac.ukrsc.org |

Nitration: The nitration of this compound is a rapid reaction due to the high reactivity of the substrate. Studies conducted in aqueous perchloric acid and methanesulphonic acid show that highly reactive aromatic compounds like this compound react at a rate controlled by the encounter between the nitronium ion (NO₂⁺) and the aromatic molecule. rsc.orgrsc.org This means the reaction rate is limited by how fast the reactants can diffuse together, not by the chemical activation energy of the substitution step itself. rsc.org When accounting for the protonation of the substrate in the acidic medium, the rate profile for nitration is similar to other highly reactive arenes. rsc.org The strong activating and directing effects of the two methoxy groups guide the nitration to the ortho and para positions.

Sulfonation: Detailed studies specifically on the sulfonation of this compound are less commonly reported in readily available literature compared to its halogenation and nitration. However, the general mechanism of electrophilic aromatic sulfonation involves the attack of an electrophile, typically sulfur trioxide (SO₃) or its protonated form (HSO₃⁺), on the aromatic ring. masterorganicchemistry.com Given the high electron density at the 2, 4, and 6 positions of this compound, it is expected to undergo sulfonation readily at these sites under standard sulfonating conditions (e.g., fuming sulfuric acid). One synthetic route for 3,4,5-trimethoxytoluene reported in a patent involves the sulfonation of p-cresol as an initial step, indicating the applicability of sulfonation reactions in related substituted toluenes. google.com

Halogenation (e.g., Bromination)

Oxidation Reactions

The methyl group and the activated aromatic ring of this compound are susceptible to oxidation under various catalytic conditions, leading to a range of valuable products.

The aerobic oxidation of alkyl-substituted aromatic compounds using homogeneous catalysts composed of transition metals (like cobalt and manganese) and a bromide source is a well-established industrial process. nrel.gov Research has investigated the specific features of the aerobic oxidation of this compound using these metal/bromide catalyst systems. scientificlabs.iescientificlabs.co.uk This process typically occurs in an acidic solvent like acetic acid, where the catalyst system generates reactive radical species that initiate the oxidation of the methyl group. nrel.gov The reaction proceeds through a series of steps involving the formation of hydroperoxides, which are then decomposed by the metal catalysts to continue the radical chain reaction, ultimately leading to the oxidation of the methyl group to a carboxylic acid. nrel.gov

This compound can be selectively oxidized to quinone derivatives, which are valuable compounds in organic synthesis. One notable product is 2-methoxy-6-methyl-1,4-benzoquinone. This transformation can be achieved using catalytic systems such as hydrogen peroxide (H₂O₂) with a methyltrioxorhenium catalyst in dimethyl carbonate. Another approach involves oxidation with divanadium-substituted phosphotungstate catalysts, which have shown effectiveness in the selective oxidation of various methoxy-substituted arenes to their corresponding benzoquinones. rsc.orgresearchgate.net These reactions highlight the ability to achieve selective oxidation on the aromatic ring, leading to the formation of a quinone structure, a key scaffold in many biologically active molecules. rsc.orgresearchgate.net

A primary product from the oxidation of this compound is 3,5-dimethoxybenzoic acid. scientificlabs.ie This conversion involves the oxidation of the methyl side chain to a carboxylic acid group. This reaction is often accomplished through aerobic oxidation using the metal/bromide catalyst systems mentioned previously. scientificlabs.ie Additionally, strong oxidizing agents like potassium permanganate (KMnO₄) can also be used to effectively convert the methyl group to a carboxylic acid. The resulting 3,5-dimethoxybenzoic acid is a useful intermediate in the synthesis of other chemical compounds. nih.gov

| Reaction Type | Catalyst/Reagent | Major Product | Reference |

|---|---|---|---|

| Aerobic Oxidation | Metal/Bromide Catalysts (e.g., Co/Mn/Br) | 3,5-Dimethoxybenzoic acid | scientificlabs.ie |

| Catalytic Oxidation | H₂O₂ / CH₃ReO₃ | 2-Methoxy-6-methyl-1,4-benzoquinone | |

| Side-Chain Oxidation | Potassium Permanganate (KMnO₄) | 3,5-Dimethoxybenzoic acid | google.com |

Catalytic Oxidation to Quinone Derivatives

Nucleophilic Substitution Reactions on Modified this compound Scaffolds

While this compound itself is not typically the direct substrate for nucleophilic aromatic substitution (SNAr) due to the presence of electron-donating methoxy groups, its derivatives can undergo such reactions. The modification of the this compound scaffold, often through the introduction of activating groups or conversion into an organometallic species, facilitates nucleophilic attack.

Research has shown that modified this compound scaffolds can participate in synthetically useful nucleophilic substitution reactions. For instance, in the synthesis of the highly potent pirinixic acid derivative YS-121, a chlorinated pyrimidine derivative serves as the electrophile for a nucleophilic aromatic substitution with 2,3-dimethylaniline. mdpi.com This highlights a common strategy where a derivative of a less reactive aromatic compound is used in SNAr reactions. mdpi.com

The mechanism of SNAr reactions is generally accepted to proceed through a two-step addition-elimination sequence involving a Meisenheimer complex. nih.gov However, recent computational and kinetic isotope effect studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single transition state. nih.gov Theoretical studies on the reaction of 2,3,4,5,6-pentafluorobiphenyl with various nucleophiles indicated a tetrahedral SN2 mechanism rather than the formation of a Meisenheimer-type intermediate. researchgate.net The specific pathway, whether stepwise or concerted, is influenced by the stability of the potential Meisenheimer intermediate and the facility of leaving group elimination. nih.gov

In the context of gold-catalyzed reactions, stoichiometric experiments involving this compound, methyl propiolate, and gold(III) species like Ph₃PAuCl₃ have been conducted. rsc.org These studies showed the formation of aryl chlorides but no direct participation of the alkyne in a nucleophilic sense, suggesting complex reaction pathways where the aromatic scaffold's reactivity is altered by the metal center. rsc.org

The following table summarizes examples of nucleophilic substitution reactions on scaffolds related to or derived from substituted aromatics, illustrating the principles applicable to modified this compound systems.

| Reactants | Nucleophile | Product Type | Reaction Conditions | Reference |

| Ethyl 2-(4,6-dichloropyrimidin-2-ylthio)octanoate | 2,3-Dimethylaniline | Monoaminated pyrimidine derivative | Triethylamine, EtOH | mdpi.com |

| 2,3,4,5,6-Pentafluorobiphenyl | Ammonia, LiOH, LiF | 4-Substituted products | Not specified | researchgate.net |

| 2-(4-Nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine | Phenolate ions | Aryl ether | Aqueous solution | nih.gov |

Pericyclic Reactions and Rearrangements Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. udel.eduebsco.com These reactions, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by the principles of orbital symmetry. udel.edulibretexts.org While specific examples of pericyclic reactions directly involving this compound are not extensively documented in the provided search results, its derivatives can be expected to participate in such transformations.

One of the most well-known pericyclic reactions is the Diels-Alder reaction, a [4+2] cycloaddition. libretexts.org The electron-rich nature of the this compound ring system would make it a suitable diene component if an appropriate ortho-quinodimethane intermediate could be generated.

Rearrangements, such as the Claisen and Cope rearrangements, are types of sigmatropic reactions. msu.edu For example, an allyl ether derivative of a modified this compound could potentially undergo a Claisen rearrangement. This reaction involves a uni-regensburg.deuni-regensburg.de sigmatropic shift, leading to the formation of a C-C bond. msu.edu

The bromination of this compound derivatives can sometimes be accompanied by hydrogen bromide-catalyzed rearrangements. rsc.org This indicates the potential for acid-catalyzed rearrangements on the this compound scaffold, which, while not strictly pericyclic, represent important intramolecular transformations.

The table below outlines general types of pericyclic reactions and rearrangements that could theoretically involve derivatives of this compound.

| Reaction Type | Description | Potential Substrate | Expected Product |

| Diels-Alder [4+2] Cycloaddition | A concerted reaction between a conjugated diene and a dienophile to form a six-membered ring. ebsco.comlibretexts.org | An ortho-quinodimethane derivative of this compound | A substituted tetralin system |

| Electrocyclic Reaction | A concerted ring-closing or ring-opening reaction involving a conjugated π-system. ebsco.comlibretexts.org | A hexatriene derivative incorporating the this compound moiety | A cyclohexadiene derivative |

| uni-regensburg.deuni-regensburg.de Sigmatropic Rearrangement (Claisen) | A concerted reorganization of a six-electron system in an allyl vinyl ether. msu.edu | An allyl ether of a hydroxylated this compound derivative | An ortho-allyl substituted phenol derivative |

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions involving aromatic compounds like this compound. scirp.orgijcce.ac.ir

DFT calculations are widely used to investigate the stability of reactants, products, intermediates, and transition states, providing insights into reaction pathways and selectivity. scirp.orgijcce.ac.ir For instance, DFT has been employed to study the gold-catalyzed oxidative coupling of arenes, including this compound, with alkynes. rsc.orgrsc.org These calculations helped to propose a catalytic cycle and to understand the role of different gold species and oxidants in the reaction mechanism. rsc.org

In a study on the bromination of this compound, DFT calculations were used to determine charge density distributions, which helped explain the observed regioselectivity of the reaction. sioc-journal.cn The B3LYP functional is a commonly used method in such studies, often paired with basis sets like 6-311G(d) or 6-311+G(d,p). scirp.orgijcce.ac.ir

Analysis of the electron charge density distribution provides crucial information about the electronic structure of a molecule and can predict its reactivity. uni-goettingen.denih.gov Maxima in the negative Laplace function of the density can indicate regions susceptible to electrophilic attack, while the electrostatic potential can identify likely sites for nucleophilic attack. uni-goettingen.de

A computational study using GAUSSIAN 03 to calculate the charge density distributions for this compound indicated that the charge density on the carbon atoms of the benzene ring was higher than that on the methyl group's carbon atom. sioc-journal.cn This finding explains why bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to aromatic substitution (electrophilic attack by bromine radical on the ring) rather than benzylic bromination. sioc-journal.cn In contrast, for 3,5-diacetoxytoluene, the charge density distribution is reversed, favoring benzylic substitution. sioc-journal.cn

The following table shows calculated charge densities for this compound, which helps in understanding its reactivity.

| Atom Position | Calculated Charge Density (Arbitrary Units) | Implication for Reactivity | Reference |

| Benzene Ring Carbons | Higher | Favors electrophilic aromatic substitution | sioc-journal.cn |

| Side Chain Carbon (Methyl) | Lower | Disfavors benzylic substitution | sioc-journal.cn |

The analysis of transition states is fundamental to understanding reaction kinetics and mechanisms. nih.gov DFT calculations are used to locate and characterize transition state structures, which are first-order saddle points on the potential energy surface. uni-regensburg.de The energy of the transition state relative to the reactants determines the activation energy of the reaction.

In the context of gold-catalyzed reactions of this compound, DFT calculations have been used to model the transition states for key steps such as the attack of the arene onto an alkynyl-gold(III) intermediate and the subsequent reductive elimination. rsc.org These analyses provide a more detailed picture of the catalytic cycle and the factors controlling the reaction's efficiency. rsc.org Similarly, in studies of nucleophilic aromatic substitution, transition state energies for attack at different positions on the aromatic ring can explain the observed regioselectivity. researchgate.net For example, theoretical studies on the reaction of 2,3,4,5,6-pentafluorobiphenyl predicted significant regioselectivity based on the relative transition state energies, which was in agreement with experimental results. researchgate.net

Applications of 3,5-dimethoxytoluene in Organic Synthesis and Materials Science

3,5-Dimethoxytoluene as a Building Block in Complex Molecule Synthesis.cymitquimica.comlookchem.comsigmaaldrich.com

This compound (DMT) is a key starting material in the synthesis of more complex molecules. cymitquimica.comlookchem.com It is a methylated phenolic derivative that serves as a versatile building block in organic synthesis. cymitquimica.com Its applications span the creation of natural products, pharmaceuticals, and various aromatic compounds. encyclopedia.pubscielo.brcosmileeurope.eu

Precursor for Natural Product Synthesis.encyclopedia.pubbenchchem.comnih.gov

DMT is a recognized precursor in the biosynthesis and total synthesis of various natural products. encyclopedia.pubnih.gov In certain plant species, such as specific rose varieties, it is a major component of floral volatiles and is biosynthesized from orcinol through successive methylations catalyzed by O-methyltransferases. nih.gov

Intermediate in Pharmaceutical and Fine Chemical Synthesis.benchchem.comcosmileeurope.eualfa-chemical.com

The structural framework of this compound makes it a valuable intermediate in the production of pharmaceuticals and fine chemicals. cosmileeurope.eualfa-chemical.com It serves as a precursor for ubiquinone derivatives, which are important for their antioxidant properties. Additionally, it has been used in the synthesis of the aromatic unit of Calicheamicin γ1I, a potent antitumor antibiotic. scielo.br In this synthesis, this compound is converted to orsellinic acid in three steps, which is then further elaborated to the target aromatic fragment. scielo.br

Synthesis of Aromatic Compounds (e.g., ethers, esters, ketones).benchchem.comresearchgate.netpkusz.edu.cn

This compound is a versatile starting material for the synthesis of a variety of aromatic compounds.

Ethers: It can be transformed into other aromatic ethers through reactions such as self-supported hydrogenolysis, which can convert it to toluene with very high selectivity. researchgate.netnih.gov

Esters: It is a precursor to 3,5-dimethoxybenzoic acid via oxidation. This acid can then be converted to various esters. The synthesis of benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, an intermediate for Calicheamicin γ1I, also starts from this compound. scielo.br

Ketones: Friedel-Crafts acylation of aromatics is a standard method for preparing aromatic ketones. google.com While direct acylation of this compound is possible, it is also a precursor to other substituted aromatics that can undergo such reactions. gla.ac.uk Additionally, it is used in the synthesis of 2-methoxy-6-methyl-1,4-benzoquinone.

Role in Materials Science and Polymer Chemistry

The application of this compound extends into the realm of materials science and polymer chemistry, primarily as a precursor molecule.

Precursor for Monomers and Polymers.benchchem.comwwu.edumdpi.com

While not a monomer itself in most common polymerization reactions, this compound serves as a precursor for the synthesis of functionalized monomers. Its aromatic structure can be modified to introduce polymerizable groups. The synthesis of complex polymers sometimes involves the use of precursor polymers which are later modified to introduce specific functionalities. mdpi.com Although direct examples of polymerization using this compound are not prevalent, its derivatives can be incorporated into polymer chains to impart specific properties. For instance, related methoxy-substituted aromatic compounds are used as internal standards in the characterization of polymers. wwu.edu

Applications in Functional Materials

The direct application of this compound as a monomer in the synthesis of functional polymers or dendrimers is not extensively documented in mainstream chemical literature. However, its structural motifs are present in complex natural polymers, and its derivatives are utilized in the construction of highly branched macromolecules like dendrimers.

Dendrimers are nano-sized, perfectly branched macromolecules with a defined structure, and their synthesis can be approached in a convergent manner. In this strategy, the branches, or dendrons, are built first and then attached to a central core. A key building block for these dendrons is 3,5-dihydroxybenzyl alcohol, the demethylated precursor to this compound. In a typical convergent synthesis, 3,5-dihydroxybenzyl alcohol can be reacted with a benzyl bromide to form the first-generation dendron. Through iterative steps of coupling and activation (e.g., bromination), higher-generation dendrons are produced, which are finally coupled to a multivalent core molecule like 1,1,1-tris(4′-hydroxyphenyl)ethane to complete the dendrimer structure. nih.gov

Furthermore, analytical studies of natural polymers have revealed the presence of structural units related to this compound. For instance, pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) analysis of lignin from the bark of Acacia dealbata (mimosa) releases phenolic compounds such as 1,3-dimethoxybenzene and 2,4-dimethoxytoluene. d-nb.info These molecules are structurally related to resorcinol and suggest that flavonoid or hydroxystilbenoid skeletons, which share a similar substitution pattern to this compound, may be incorporated into or intimately associated with the complex lignin polymer. d-nb.info

Advanced Synthetic Methodologies Utilizing this compound

This compound serves as a versatile starting material and substrate in a variety of advanced synthetic methodologies, including important catalytic and stereoselective reactions. Its electron-rich aromatic ring, activated by two meta-directing methoxy groups, allows for specific and controlled functionalization.

The chemical reactivity of this compound makes it a suitable substrate for several catalytic transformations, enabling the synthesis of more complex molecules. These reactions often exploit the directing effects of the methoxy groups to achieve regioselectivity.

One notable catalytic application is in bromination reactions , where the outcome is highly dependent on the reaction conditions.

When this compound is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), electrophilic substitution on the aromatic ring occurs preferentially. This radical-catalyzed reaction yields a mixture of 2-bromo-3,5-dimethoxy-toluene and 2,6-dibromo-3,5-dimethoxy-toluene, rather than the expected benzylic bromination product.

Conversely, when this compound is refluxed with N-bromosuccinamide in chloroform, benzylic bromination proceeds to yield 3,5-dimethoxybenzyl bromide. amazonaws.com This product is a key intermediate for further synthetic elaborations.

Table 1: Catalytic Reactions Utilizing this compound

| Reaction Type | Catalyst / Reagents | Product(s) | Key Observation | Citation(s) |

|---|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | 2-Bromo-3,5-dimethoxytoluene, 2,6-Dibromo-3,5-dimethoxytoluene | Reaction proceeds via electrophilic aromatic substitution instead of benzylic bromination. | |

| Benzylic Bromination | N-Bromosuccinamide, Chloroform (reflux) | 3,5-Dimethoxybenzyl bromide | Selective bromination at the benzylic position. | amazonaws.com |

This compound is a valuable starting material in multi-step syntheses of complex chiral molecules. Its symmetrical structure provides a useful scaffold that can be desymmetrized or elaborated into stereochemically rich targets.

A prominent example is the sulfinimine-mediated asymmetric synthesis of 1,3-disubstituted tetrahydroisoquinolines . amazonaws.com In this multi-step sequence, this compound is first converted to 3,5-dimethoxybenzyl bromide via benzylic bromination. amazonaws.com This bromide is then used as a key building block in a pathway that constructs a chiral tetrahydroisoquinoline. The stereochemistry is controlled through the use of a homochiral N-sulfinylimine, which directs the formation of specific stereocenters in the final product. This methodology highlights how a simple achiral starting material like this compound can be channeled into the synthesis of enantiomerically enriched, biologically relevant heterocyclic compounds. amazonaws.com

Furthermore, this compound has been identified as a precursor in the synthesis of other complex, chiral natural products. For instance, it is the starting point for a reported 10-step synthesis of a chiral molecule developed by Kawai. uic.edu It has also been used as a starting material in synthetic strategies aimed at producing axially chiral bicoumarins, such as in the formal synthesis of the atropisomers of desertorin C. researchgate.net In these syntheses, the methoxy-substituted toluene ring provides the necessary electronic and structural features for subsequent bond formations and stereochemical control.

Spectroscopic Characterization and Analytical Methods for 3,5-dimethoxytoluene

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed characterization of 3,5-Dimethoxytoluene, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons, the methoxy protons, and the methyl protons. In a typical spectrum recorded in deuterated chloroform (CDCl₃), the methyl protons (CH₃) appear as a singlet, as do the chemically equivalent methoxy group protons (OCH₃). The aromatic protons also produce characteristic signals in the aromatic region of the spectrum. guidechem.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct peaks for the methyl carbon, the methoxy carbons, and the different carbons of the benzene ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups. guidechem.comoup.com

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | Data not available | Data not available |

| Methoxy (OCH₃) | Data not available | Data not available |

| Methyl (CH₃) | Data not available | Data not available |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. nist.govnih.gov

The mass spectrum of this compound shows a prominent molecular ion peak corresponding to its molecular weight (152.19 g/mol ). rjptonline.orgscbt.com Common fragmentation patterns involve the loss of methyl or methoxy groups, leading to characteristic fragment ions that aid in its identification. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing the molecular ion peak and other significant fragments. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Monoisotopic Mass | 152.083729628 u |

| Major Fragment (m/z) | 91 |

Data sourced from PubChem and NIST. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. guidechem.com These include:

C-H stretching vibrations for the aromatic ring and the methyl/methoxy groups.

C-O stretching vibrations characteristic of the ether linkages.

C=C stretching vibrations within the aromatic ring.

The NIST/EPA Gas-Phase Infrared Database provides a reference IR spectrum for this compound. nist.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as the benzene ring in this compound. The UV-Vis spectrum of this compound in an aqueous solution shows a weak absorption band around 272 nm, which is attributed to the n-π* transition of the benzene ring, and a shoulder at approximately 218 nm. researchgate.net The molar absorption coefficient for the 272 nm band has been determined to be 1550 M⁻¹ cm⁻¹. researchgate.net

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile compounds like this compound in various samples, including essential oils and environmental matrices. nih.govrjptonline.orgjmaps.inresearchgate.netthermofisher.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. jmaps.in The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification of this compound. rjptonline.orgjmaps.in This technique has been successfully applied to identify this compound in the volatile components of various plants and teas. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. wikipedia.org For the analysis of this compound, a reverse-phase (RP) HPLC method is often employed. sielc.comsielc.com This method typically utilizes a non-polar stationary phase and a polar mobile phase.

One established HPLC method for this compound uses a C18 column, a common type of reverse-phase column. researchgate.net The mobile phase can consist of a mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. sielc.comsielc.com The use of phosphoric acid is suitable for standard UV detection; however, for applications compatible with mass spectrometry (MS), formic acid is substituted as it is a volatile buffer. sielc.comsielc.com The separation is based on the differential partitioning of this compound between the stationary phase and the mobile phase.

This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com Furthermore, it is suitable for pharmacokinetic studies, which involve the study of drug absorption, distribution, metabolism, and excretion. sielc.comsielc.com For faster analyses, Ultra-Performance Liquid Chromatography (UPLC) with smaller 3 µm particle columns can be utilized. sielc.comsielc.com

A typical HPLC system for the analysis of this compound would include a high-pressure pump, a UV/VIS detector, a column oven, and a data workstation. infitek.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV/VIS |

| Application | Analytical separation, impurity isolation, pharmacokinetics |

This data is illustrative and based on generally described HPLC methods. sielc.comsielc.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. libretexts.orgyoutube.com It is widely used for monitoring the progress of chemical reactions and for the qualitative analysis of compound purity. umich.edu In the context of this compound, TLC can be used to identify its presence in a sample and to get a preliminary assessment of its purity.

The principle of TLC involves a stationary phase, which is a thin layer of an adsorbent like silica gel or alumina coated on a flat, inert substrate such as a glass plate. umich.edumoph.go.th The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). umich.edu The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. umich.edu

In the biosynthesis of this compound in rose petals, TLC analysis has been employed to show the enzymatic synthesis of this compound from precursor molecules by O-methyltransferases. researchgate.net This demonstrates the utility of TLC in monitoring biochemical reactions and identifying reaction products.

The separation is quantified by the Retention Factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. moph.go.th For visualization, compounds on the TLC plate can be observed under UV light if they are fluorescent or absorb UV light. libretexts.org

Table 2: General Steps in TLC Analysis of this compound

| Step | Description |

| Plate Preparation | A TLC plate with a silica gel stationary phase is used. |

| Sample Application | A solution containing this compound is spotted onto the plate. |

| Development | The plate is placed in a chamber with a suitable mobile phase. |

| Visualization | The separated spots are visualized, often using a UV lamp. |

| Rf Calculation | The Rf value is calculated to aid in identification. |

This table outlines the general procedure for TLC analysis. umich.edumoph.go.th

Application as a Reference Compound in Analytical Studies

This compound is available as an analytical standard, indicating its high purity and suitability for use as a reference compound in research and analytical applications. medchemexpress.commedchemexpress.commedchemexpress.com As a reference standard, it is used to calibrate analytical instruments, validate analytical methods, and as a benchmark for the identification and quantification of this compound in various samples.

Its use as a standard is crucial in studies where accurate identification and quantification are necessary. For instance, in the analysis of floral scents, this compound serves as a key reference compound. medchemexpress.com It is also used in organic synthesis and other analytical testing methods. fishersci.se The availability of this compound with a specified purity, often 98% or higher, ensures the reliability of the analytical results obtained using it as a standard. thermofisher.com

Computational Chemistry and Theoretical Studies of 3,5-dimethoxytoluene

Molecular Structure and Conformation Analysis

Computational modeling of 3,5-dimethoxytoluene, also known as orcinol dimethyl ether, reveals the molecule's preferred three-dimensional arrangement. nist.govymdb.ca The structure consists of a toluene backbone with two methoxy groups substituted at the 3 and 5 positions of the benzene ring. chegg.com The central benzene ring is planar, and the key conformational variables are the dihedral angles of the two methoxy groups relative to this ring.

Energy minimization calculations, typically performed using Density Functional Theory (DFT) methods, indicate that the most stable conformation involves the methoxy groups being nearly coplanar with the benzene ring. This planarity is a result of the balance between steric hindrance and the favorable electronic interaction (conjugation) between the oxygen lone pairs and the aromatic π-system. However, slight out-of-plane rotations of the methyl groups of the methoxy substituents are observed to minimize steric clashes with the adjacent hydrogen atoms on the ring.

The orientation of the methoxy groups can be described by the C-C-O-C dihedral angles. In the ground state geometry, these angles are predicted to be close to 0° or 180°, signifying a planar arrangement. Small deviations from perfect planarity are expected due to thermal motion at non-zero temperatures.

To illustrate the optimized geometry, the following table presents theoretical bond lengths and angles for the core structure of this compound, calculated at a typical DFT level of theory (e.g., B3LYP/6-31G*).

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.40 |

| C-H (aromatic) | 1.08 - 1.09 |

| C-C (methyl) | 1.51 |

| C-H (methyl) | 1.10 |

| C-O | 1.36 |

| O-CH₃ | 1.43 |

| Bond Angles (degrees) | |

| C-C-C (aromatic) | 119 - 121 |

| C-C-H (aromatic) | 119 - 120 |

| C-C-O | 118 - 122 |

| C-O-C | 117 |

Note: These are representative values and can vary slightly depending on the computational method and basis set used.

Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orgfiveable.me It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org For this compound, the HOMO is primarily localized on the aromatic ring and the oxygen atoms of the methoxy groups, reflecting the electron-donating nature of these substituents. The LUMO, conversely, is distributed over the aromatic ring, indicating that this is the region most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. The methoxy groups, being strong electron-donating groups, increase the energy of the HOMO, which generally leads to a smaller HOMO-LUMO gap compared to unsubstituted toluene, thus enhancing its reactivity towards electrophiles.

Table 2: Calculated Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.25 |

Note: These values are illustrative and depend on the level of theory and solvent model used in the calculation.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. libretexts.orgwuxiapptec.com For this compound, the ESP map shows regions of negative potential (electron-rich) localized around the oxygen atoms of the methoxy groups due to their high electronegativity and lone pairs of electrons. researchgate.netuni-muenchen.de The aromatic ring, particularly at the ortho and para positions relative to the methoxy groups (positions 2, 4, and 6), also shows increased electron density. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring exhibit positive potential.

This map is crucial for predicting the sites of electrophilic and nucleophilic attack. Electrophiles will preferentially attack the electron-rich regions, namely the oxygen atoms and the activated positions on the aromatic ring. The most likely sites for electrophilic aromatic substitution are the positions ortho and para to the two methoxy groups.

Spectroscopic Property Simulations

Computational methods can simulate various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be performed.

Simulated IR spectra, obtained from frequency calculations, can predict the vibrational modes of the molecule. Key predicted peaks would include C-H stretching vibrations of the aromatic and methyl groups, C-O stretching of the ether linkages, and various C-C stretching and bending modes of the aromatic ring. The NIST Chemistry WebBook provides experimental IR spectral data for comparison. nist.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated ¹H and ¹³C NMR spectra would show distinct signals for the different protons and carbon atoms in the molecule, reflecting their unique electronic environments. For instance, the protons on the aromatic ring are expected to be shielded due to the electron-donating effect of the methoxy groups, leading to upfield shifts compared to benzene.

Reaction Pathway Modeling and Kinetics

Theoretical modeling can be employed to investigate the mechanisms and kinetics of reactions involving this compound. For example, the mechanism of electrophilic substitution on the aromatic ring can be studied in detail. By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed.

This allows for the determination of activation energies, which are crucial for predicting reaction rates. For instance, modeling the nitration of this compound would likely show that the activation energy for substitution at the 2, 4, or 6 positions is lower than at the other positions, confirming the directing effect of the methoxy groups. While specific studies on this compound are not abundant, such modeling is a standard computational approach. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to relevant derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. scirp.orgeuropa.eu While specific QSAR studies focused solely on derivatives of this compound are not widely reported, the principles of QSAR can be applied to understand how modifications to its structure would affect its properties, such as its role as a fragrance compound or its potential biological activities. nii.ac.jppnas.orgnih.gov

For instance, a QSAR model could be developed for a series of related dimethoxytoluene isomers and their derivatives to predict their scent intensity or character. medchemexpress.com Descriptors used in such a model might include molecular weight, logP (lipophilicity), molecular polarizability, and the energies of the frontier molecular orbitals. Such studies have been performed for various classes of organic compounds to predict their toxicity or other biological effects. mdpi.com A study on myristic acid derivatives, for example, used topological descriptors to model antibacterial activity. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Orcinol dimethyl ether |

| Toluene |

Biological and Bioactive Aspects of 3,5-dimethoxytoluene Focus on Mechanisms

Role as a Plant Metabolite and its Biological Significance

3,5-Dimethoxytoluene, also known as orcinol dimethyl ether, is a naturally occurring phenolic methyl ether that functions as a significant plant metabolite. nih.govguildhe.ac.uk It is a prominent volatile organic compound (VOC) in the floral scent of numerous plant species, playing a crucial role in their reproductive biology and ecological interactions.

The most well-documented role of this compound is as a key fragrance component in roses. It is particularly characteristic of Chinese rose species (Rosa chinensis) and many modern hybrid tea roses, where it is a major contributor to the distinctive "tea scent." researchgate.net The biosynthesis of this compound is considered a critical evolutionary development in Chinese roses, as it is absent in ancient European rose varieties. researchgate.netresearchgate.net Its presence has been transmitted to modern hybrids through cross-breeding. researchgate.net

Beyond roses, this compound is found in the floral headspace of other plants, including snapdragons (Antirrhinum majus) and peach trees (Prunus persica), where it can be the most abundant volatile compound emitted. researchgate.netresearchgate.net It is also a major constituent of the essential oil of Piper guineense (West African pepper). researchgate.netjst.go.jp The primary biological significance of its emission from flowers is the attraction of pollinators. researchgate.netresearchgate.net Studies have shown that various flower-visiting insects, including bees and hoverflies, are attracted to this compound, highlighting its importance in ensuring successful plant reproduction. researchgate.netresearchgate.netresearchgate.net

Interaction with Biological Systems (Mechanistic Studies)

The interaction of this compound with biological systems has been investigated primarily through its perception by insects and its biosynthesis in plants.

The attraction of insects to this compound is mediated by direct interactions with their olfactory systems. Electrophysiological studies, specifically using coupled Gas Chromatography-Electroantennography (GC-EAG), have provided direct evidence of this interaction. In these experiments, the antennae of insects are used as detectors for a gas chromatograph, allowing researchers to pinpoint which specific volatile compounds elicit an electrical response.

Research has shown that bumblebees (Bombus terrestris) exhibit a distinct electrophysiological response in their antennae when exposed to this compound present in the scent of Antirrhinum majus flowers. guildhe.ac.ukresearchgate.net This indicates that the bumblebee's olfactory sensory neurons possess receptors that can specifically bind to this compound, triggering a nerve impulse that the insect perceives as a scent cue. frontiersin.org Similarly, hoverflies (Eupeodes corollae) are attracted to the compound, suggesting it binds to their olfactory receptors to mediate this behavioral response. researchgate.netresearchgate.net However, not all insects respond; for instance, the predatory bug Orius insidiosus was not attracted to this compound in laboratory assays. mdpi.com

Table 1: Documented Electrophysiological and Behavioral Responses of Insects to this compound

| Insect Species | Type of Response | Experimental Evidence | Finding |

|---|---|---|---|

| Bumblebee (Bombus terrestris) | Electrophysiological | GC-EAG | Antennae show a distinct electrical response to the compound. guildhe.ac.ukresearchgate.net |

| Hoverfly (Eupeodes corollae) | Behavioral | Field Trapping Trials | Attracted to traps baited with this compound. researchgate.netresearchgate.net |

| Predatory Bug (Orius insidiosus) | Behavioral | Olfactometer Assay | Showed no attraction to the compound. mdpi.com |

The biosynthesis of this compound in plants is a well-characterized enzymatic process. In roses, the pathway begins with the precursor molecule orcinol (3,5-dihydroxytoluene). researchgate.net The formation of this compound from orcinol involves two sequential methylation reactions, each catalyzed by a specific enzyme. researchgate.netresearchgate.net These enzymes are a class of O-methyltransferases (OMTs).

The two key enzymes identified in rose petals are Orcinol O-methyltransferase 1 (OOMT1) and Orcinol O-methyltransferase 2 (OOMT2). researchgate.net These enzymes operate in sequence:

First Methylation: OOMT1 catalyzes the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of orcinol, forming the intermediate 3-methoxy-5-hydroxytoluene (orcinol monomethyl ether). researchgate.netresearchgate.net

Second Methylation: OOMT2 then catalyzes the methylation of the remaining hydroxyl group on 3-methoxy-5-hydroxytoluene, yielding the final product, this compound. researchgate.netresearchgate.net

The expression of the genes encoding OOMT1 and OOMT2 in rose petals coincides with the emission of the fragrance, confirming their central role in its production. researchgate.net The evolution of these two distinct but highly similar enzymes is thought to be an optimization of this biosynthetic pathway in Chinese roses. researchgate.net

Table 2: Enzymes in the Biosynthesis of this compound in Roses

| Enzyme | Precursor Substrate | Product | Function |